molecular formula C17H13FN2O2 B2630318 2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide CAS No. 1251679-81-8

2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide

Cat. No.: B2630318
CAS No.: 1251679-81-8
M. Wt: 296.301
InChI Key: QSOIPSUDLLKBME-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide is a synthetic small molecule based on the privileged 2-quinolinone scaffold, a structure of high interest in medicinal chemistry and drug discovery . This compound features a 2-fluorobenzamide group linked to a 4-methyl-2-oxo-1,2-dihydroquinoline core, a design that leverages the known bioactivity of its components. Quinolinone derivatives are extensively investigated for their potential as antibacterial agents. Related fluoroquinolones are a well-known class of antibiotics that function by dually targeting bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, and inhibitors act as topoisomerase poisons, stabilizing enzyme-DNA complexes that lead to double-strand DNA breaks and bacterial cell death . Furthermore, novel quinolone derivatives are being actively explored for their activity against Mycobacterium tuberculosis , including multi-drug resistant (MDR) strains, highlighting the continued relevance of this chemotype in anti-infective research . Beyond antimicrobial applications, the 2-quinolinone scaffold is a versatile template for developing inhibitors against a wide range of therapeutic targets. Research on closely related carboxamide analogues has demonstrated potential for lipoxygenase (LOX) inhibition, which is relevant in anti-inflammatory research, and for activity against carbonic anhydrase (CA) isoforms . The structural features of this compound make it a valuable screening compound for identifying new leads in these and other areas, such as oncology and neurodegenerative diseases . This product is provided for research use only and is not intended for diagnostic or therapeutic purposes. Researchers are advised to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

2-fluoro-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-10-8-16(21)20-15-9-11(6-7-12(10)15)19-17(22)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOIPSUDLLKBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with a fluorinated benzoyl chloride derivative. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional carbonyl groups, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways and exert its biological effects .

Comparison with Similar Compounds

Structural and Functional Insights

Target Compound vs. 3-Chloro Analog (Tankyrase 2 Inhibitor) The 3-chloro analog replaces fluorine with chlorine at the benzamide meta position and introduces a 2-methoxyethyl group. This increases molecular weight (370.83 vs. Crystallographic data (PDB: 4J3L) reveal a high-resolution structure (2.09 Å) with robust refinement metrics (Rwork = 0.190, Rfree = 0.248), indicating stable protein-ligand interactions .

Target Compound vs.

Synthetic Methodologies

  • The target compound shares a common amidation pathway with analogs , whereas the imidazo-triazine derivative requires multi-step synthesis and salt formation . The solvent-free microwave method for the triazole-substituted benzamide highlights advancements in eco-friendly synthesis .

Biological Activity

2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide is C16H14FN3O2C_{16}H_{14}FN_{3}O_{2}, with a molecular weight of approximately 299.3 g/mol. The compound features a quinoline moiety, which is often associated with various pharmacological effects.

Research indicates that compounds similar to 2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide may exert their biological effects through multiple mechanisms:

  • Inhibition of Kinases : Many derivatives of quinoline have been reported to inhibit specific kinases involved in cancer progression, such as CDK2 and CDK9 .
  • Antimicrobial Activity : Some studies have shown that quinoline derivatives exhibit antifungal properties, particularly against pathogens like Sclerotinia sclerotiorum and Alternaria solani .

Biological Activity Data

The following table summarizes the biological activity findings related to 2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide:

Biological Activity Target Efficacy Reference
AntiproliferativeCancer cell lines (e.g., NB)Inhibits cell growth
AntifungalSclerotinia sclerotiorumEC50: 5.17 mg/L
Kinase InhibitionCDK2, CDK9Moderate to high potency

Case Studies

  • Anticancer Activity : A study evaluated the antiproliferative effects of a series of quinoline derivatives, including variations of benzamide. The results indicated significant inhibition of cancer cell proliferation in vitro, particularly in neuroblastoma models. The compound demonstrated enhanced activity when combined with cytotoxic agents .
  • Fungicidal Properties : Another investigation focused on the antifungal efficacy of benzamide derivatives against several fungal strains. The compound exhibited promising results with an EC50 significantly lower than the control drug quinoxyfen, indicating its potential as a fungicide .

Q & A

Q. What synthetic methodologies are recommended for synthesizing fluorinated benzamide derivatives like 2-fluoro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide?

A solvent-free, microwave-assisted approach can optimize the synthesis of fluorobenzamide intermediates. For example, Fries rearrangements under catalyst-free conditions have been employed to generate structurally similar fluorinated benzamides with high efficiency (81% yield) . Key steps include:

  • Use of heterocyclic amides as strategic intermediates.
  • Microwave irradiation to accelerate reaction kinetics.
  • Minimal purification requirements due to reduced byproduct formation.

Q. How is the structural characterization of this compound typically performed?

Multi-technique analysis is critical:

  • IR and NMR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and aromatic/heterocyclic proton environments .
  • Mass spectrometry (ESI-MS) for molecular weight validation .
  • Single-crystal X-ray diffraction to resolve bond lengths, dihedral angles, and hydrogen-bonding networks (e.g., N–H⋯N and C–H⋯O interactions in related compounds) .

Q. What preliminary biological screening strategies are applicable?

  • In vitro assays : Test inhibition of cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, referencing structurally similar thiazole-benzamide derivatives showing IC₅₀ values in the µM range .
  • Receptor binding studies : Screen for activity against nicotinic acetylcholine receptors (nAChRs), as fluorobenzamides have shown agonist potential .

Advanced Research Questions

Q. How can X-ray crystallography refine the molecular conformation and intermolecular interactions of this compound?

  • Software : Use SHELXL for small-molecule refinement, leveraging its robustness in handling high-resolution or twinned data .
  • Key parameters : Analyze dihedral angles between the benzamide and quinoline moieties. For example, in analogous structures, planar deviations of 10–35° between aromatic rings correlate with steric or electronic effects .
  • Hydrogen bonding : Map N–H⋯N and C–H⋯O interactions to predict crystal packing stability (e.g., R₂²(8) motifs forming 1D chains) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Data triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric receptor binding).
  • Structural analogs : Compare activity trends with derivatives like 2-fluoro-N-(pyridyl)benzamide isomers, where minor substituent changes (e.g., methoxy vs. fluoro groups) significantly alter potency .
  • Statistical rigor : Apply reproducibility criteria from qualitative research frameworks, such as iterative data collection and independent replication .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Modify the quinoline (e.g., 4-methyl vs. 4-chloro) and benzamide (e.g., ortho-fluoro vs. para-cyano) moieties to assess electronic and steric effects .
  • Computational modeling : Use QSPR (Quantitative Structure-Property Relationship) models to predict bioactivity based on descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

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